molecular formula C27H24FNO4 B2558845 1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 2034248-09-2

1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2558845
CAS No.: 2034248-09-2
M. Wt: 445.49
InChI Key: XWJSJKYQDCDWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound featuring multiple functional groups including a fluorophenoxy group, an isobenzofuran moiety, and a spiro-linked piperidinone. These structural elements give the compound potential for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves multiple steps, starting with the preparation of the fluorophenoxy precursor. This is followed by the introduction of the phenylpropanoyl group through acylation reactions. The final step involves the formation of the spiro compound via a cyclization reaction under acidic conditions. Industrial Production Methods : Industrially, this compound can be synthesized through a streamlined process that optimizes the yield and purity. Continuous flow chemistry techniques may be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions such as:

  • Oxidation: : Transforming the phenolic or aromatic groups.

  • Reduction: : Potentially modifying the ketone group within the spiro structure.

  • Substitution: : Particularly on the aromatic rings where halogen exchange or nucleophilic substitution can occur. Common Reagents and Conditions : Reagents like sodium borohydride for reductions, m-chloroperbenzoic acid for oxidations, and halides for substitution reactions are frequently used. Major Products : Products of these reactions can range from modified aromatic systems to new spiro derivatives, often depending on the specific conditions and reagents used.

Scientific Research Applications

1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is valuable in various research fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Medicine: : Investigated for its pharmacological properties, such as potential anti-inflammatory or anti-cancer activities.

  • Industry: : Utilized in the development of new materials or as intermediates in the synthesis of dyes and polymers.

Mechanism of Action

The compound exerts its effects through several pathways:

  • Molecular Targets: : It may interact with specific proteins or enzymes, altering their activity.

  • Pathways Involved: : Can influence cellular signaling pathways, potentially modifying cellular responses to external stimuli.

Comparison with Similar Compounds

Compared to other spiro compounds or fluorophenoxy derivatives, 1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one stands out due to its unique structural combination:

  • Similar Compounds: : Includes molecules like spiro-oxindoles, which have been studied for their biological activities, and other fluorophenoxy derivatives known for their chemical versatility.

  • Uniqueness: : The specific spiro linkage and the inclusion of multiple reactive sites provide distinctive reactivity and potential for diverse applications.

Properties

IUPAC Name

1'-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO4/c28-20-9-11-21(12-10-20)32-22-5-3-4-19(18-22)8-13-25(30)29-16-14-27(15-17-29)24-7-2-1-6-23(24)26(31)33-27/h1-7,9-12,18H,8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJSJKYQDCDWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.